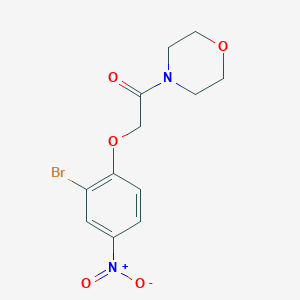

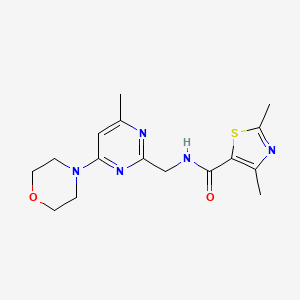

2-(2-Bromo-4-nitrophenoxy)-1-(morpholin-4-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Bromo-4-nitrophenoxy)-1-(morpholin-4-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 57-1293 and is a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 inhibitors are widely used in the treatment of erectile dysfunction, pulmonary hypertension, and other cardiovascular diseases.

Applications De Recherche Scientifique

Synthesis and Separation

- Synthesis of Organic Intermediates : 2-(2-Bromo-4-nitrophenoxy)-1-(morpholin-4-yl)ethanone can be synthesized as an organic intermediate. The reaction of p-nitrophenol with ethylene dibromide forms 1-Bromo-2-(p-nitrophenoxy)ethane, which is a related compound, as an intermediate product. This indicates the potential use of 2-(2-Bromo-4-nitrophenoxy)-1-(morpholin-4-yl)ethanone in similar syntheses (Liu Qiao-yun, 2004).

Synthesis of Chalcone Analogues

- Creation of Chalcone Analogues : This compound can be used to synthesize a variety of chalcone analogues. A study demonstrated an electron-transfer chain reaction between 2-nitropropane anion and alpha-bromoketones derived from nitrobenzene and nitrothiophene, leading to the formation of alpha,beta-unsaturated ketones via a S(RN)1 mechanism. This synthesis method implies the potential use of 2-(2-Bromo-4-nitrophenoxy)-1-(morpholin-4-yl)ethanone in the creation of chalcone analogues (C. Curti, A. Gellis, P. Vanelle, 2007).

Synthesis of Heterocycles

- Formation of Heterocyclic Compounds : The compound is useful in the synthesis of novel heterocycles. For instance, the synthesis of 1-(2-alkylbenzofuran-3-yl)-2-phenylethanols, which are structurally related, demonstrates the compound's relevance in creating heterocyclic structures (H. Kwiecień, M. Szychowska, 2006).

Biological Activity Studies

Exploration of Biological Activities : The compound's derivatives can be explored for biological activities. For example, derivatives of ω-(4-formylphenoxy)acetophenone, a structurally similar compound, have been synthesized and tested for anticipated biological activities (K. Kandeel, 2006).

Cancer Treatment Research : Analogous compounds have been studied for their potential in cancer treatment. A related compound, 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, was identified as an inhibitor of DNA-dependent protein kinase (DNA-PK), suggesting similar compounds like 2-(2-Bromo-4-nitrophenoxy)-1-(morpholin-4-yl)ethanone could have applications in cancer treatment research (A. Kashishian et al., 2003).

Propriétés

IUPAC Name |

2-(2-bromo-4-nitrophenoxy)-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O5/c13-10-7-9(15(17)18)1-2-11(10)20-8-12(16)14-3-5-19-6-4-14/h1-2,7H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWBVIDEPHOWJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromo-4-nitrophenoxy)-1-(morpholin-4-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2572796.png)

![2-[[6-Bromo-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]ethanol](/img/structure/B2572798.png)

![N-butyl-3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2572802.png)

![[4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride](/img/structure/B2572808.png)

![8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2572810.png)

![(E)-({6-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)amino 3-methylbutanoate](/img/structure/B2572812.png)

![2-((5-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)